![molecular formula C9H13NO B13564185 [2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
[2-(Aminomethyl)-6-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-6-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing [2-(Aminomethyl)-6-methylphenyl]methanol involves the reduction of the corresponding nitrile compound.
Reductive Amination: Another method involves the reductive amination of 2-(formylmethyl)-6-methylbenzyl alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Halides, ethers
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [2-(Aminomethyl)-6-methylphenyl]methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Reagent: It is used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine:
Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with potential therapeutic effects.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway .
Comparación Con Compuestos Similares
[2-(Aminomethyl)phenyl]methanol: This compound lacks the methyl group at the 6-position, which can influence its reactivity and applications.
[2-(Aminomethyl)-4-methylphenyl]methanol: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in the rest of the structure, leading to different chemical and physical properties.
Uniqueness: The presence of both the aminomethyl and methyl groups in [2-(Aminomethyl)-6-methylphenyl]methanol provides unique steric and electronic properties that can be advantageous in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-6-methylphenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
Clave InChI |
RJWJTANAQBMTFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


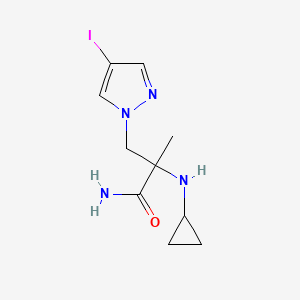
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
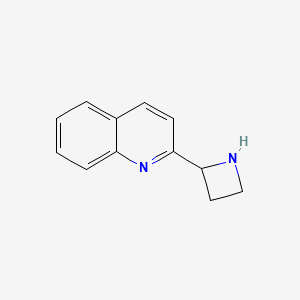
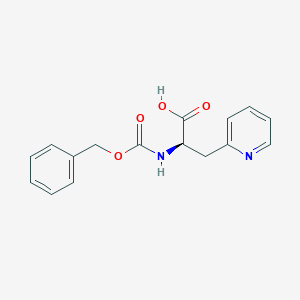

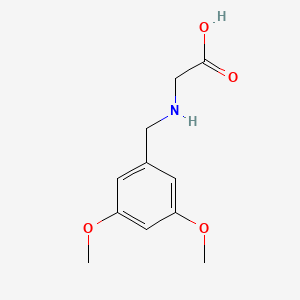
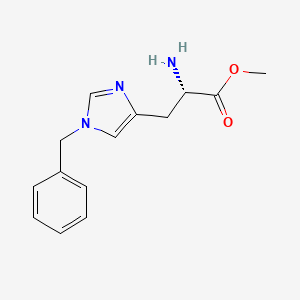
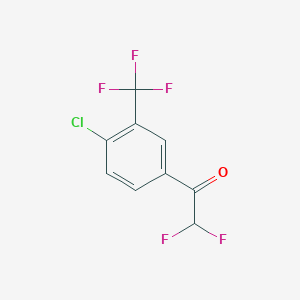
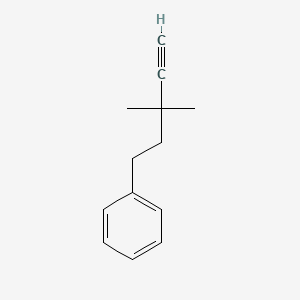
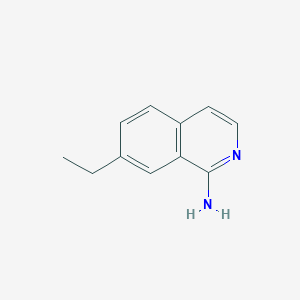
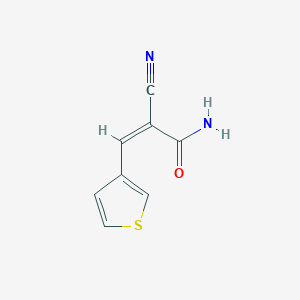

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
